![molecular formula C15H11ClN2O2 B12927854 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 59046-01-4](/img/structure/B12927854.png)
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation. The reaction typically involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in DMF at 130°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial use. The broad substrate scope and functional group tolerance make this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[1,2-a]pyrimidinone derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to its neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine core and is known for its cytotoxic activities against various cancer cell lines.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties similar to 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Uniqueness
This compound is unique due to its specific combination of a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
59046-01-4 |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
3-chloro-2-(4-methoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-7-5-10(6-8-11)14-13(16)15(19)18-9-3-2-4-12(18)17-14/h2-9H,1H3 |
Clave InChI |
MOHNCXAJAPVIBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



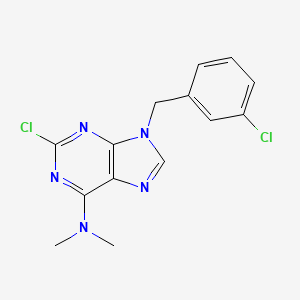
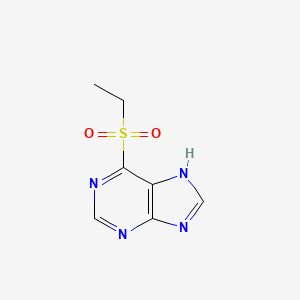
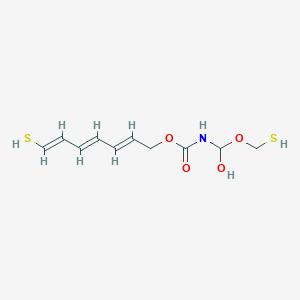
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

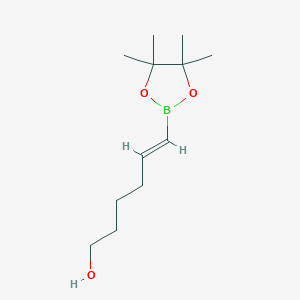
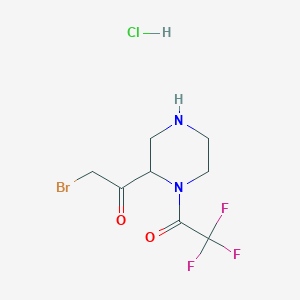
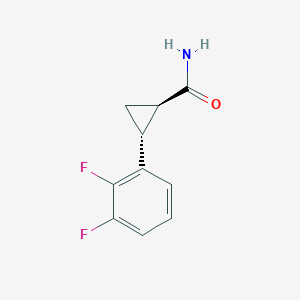
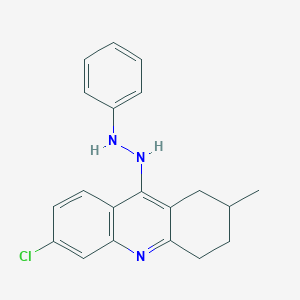
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
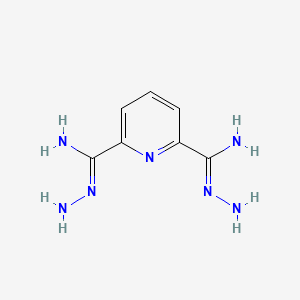
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
